molecular formula C8H12N2O2S B4768360 2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethanol CAS No. 112010-51-2

2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethanol

Cat. No. B4768360
CAS RN: 112010-51-2
M. Wt: 200.26 g/mol
InChI Key: VBPZKKSNNWOILQ-UHFFFAOYSA-N
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Description

2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethanol, also known as S-2-pyridylethyl methylsulfone (PEMS), is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. PEMS has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In

Mechanism of Action

PEMS has been found to inhibit the activity of PTP1B, which is a key regulator of insulin signaling. By inhibiting PTP1B, PEMS can increase insulin sensitivity and glucose uptake in cells, making it a potential treatment for type 2 diabetes. PEMS has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
PEMS has been found to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on PTP1B and COX-2, PEMS has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE can lead to increased levels of acetylcholine in the brain, which may have cognitive enhancing effects. PEMS has also been found to have antioxidant properties, which may be due to its ability to scavenge free radicals.

Advantages and Limitations for Lab Experiments

PEMS has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in high yields with good purity. PEMS has also been found to have a variety of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of PEMS in lab experiments. It can be difficult to control the concentration of PEMS in cells, as it is rapidly metabolized and excreted. Additionally, PEMS has not been extensively studied in vivo, so its effects on whole organisms are not well understood.

Future Directions

There are many potential future directions for the use of PEMS in scientific research. One area of interest is the development of PEMS-based inhibitors of PTP1B for the treatment of type 2 diabetes. Another area of interest is the use of PEMS as a cognitive enhancer, due to its ability to inhibit AChE and increase acetylcholine levels in the brain. PEMS may also have potential applications in the treatment of inflammation and oxidative stress. Further studies are needed to fully understand the potential applications of PEMS in scientific research.

Scientific Research Applications

PEMS has been found to have a variety of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines. PEMS has also been used as a precursor in the synthesis of 2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethanolthyl sulfoxide (PESO), which has been found to be a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B).

properties

IUPAC Name

2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-5-7(12-4-3-11)10-8(9-6)13-2/h5,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPZKKSNNWOILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364600
Record name Ethanol, 2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-

CAS RN

112010-51-2
Record name Ethanol, 2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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